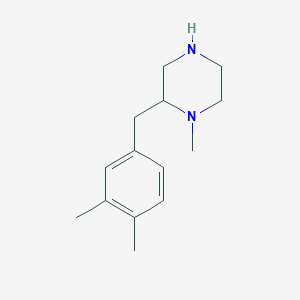
2-(3,4-Dimethylbenzyl)-1-methylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dimethylbenzyl)-1-methylpiperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that contain a six-membered ring with two nitrogen atoms at opposite positions. The compound features a benzyl group substituted with two methyl groups at the 3 and 4 positions, attached to a piperazine ring that is further substituted with a methyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylbenzyl)-1-methylpiperazine typically involves the reaction of 3,4-dimethylbenzyl chloride with 1-methylpiperazine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds.
化学反应分析
Types of Reactions
2-(3,4-Dimethylbenzyl)-1-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the methyl groups can be replaced by other substituents using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides (R-X)
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of reduced piperazine derivatives
Substitution: Formation of substituted benzyl piperazines
科学研究应用
2-(3,4-Dimethylbenzyl)-1-methylpiperazine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
作用机制
The mechanism of action of 2-(3,4-Dimethylbenzyl)-1-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.
相似化合物的比较
Similar Compounds
1-Benzylpiperazine: A piperazine derivative with a benzyl group attached to the nitrogen atom.
1-Methyl-4-benzylpiperazine: Similar structure but with a different substitution pattern on the piperazine ring.
3,4-Dimethylbenzylamine: Contains the same benzyl group but with an amine instead of a piperazine ring.
Uniqueness
2-(3,4-Dimethylbenzyl)-1-methylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4-dimethylbenzyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C14H22N2 |
|---|---|
分子量 |
218.34 g/mol |
IUPAC 名称 |
2-[(3,4-dimethylphenyl)methyl]-1-methylpiperazine |
InChI |
InChI=1S/C14H22N2/c1-11-4-5-13(8-12(11)2)9-14-10-15-6-7-16(14)3/h4-5,8,14-15H,6-7,9-10H2,1-3H3 |
InChI 键 |
FJIJERZQJNBFJB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)CC2CNCCN2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















